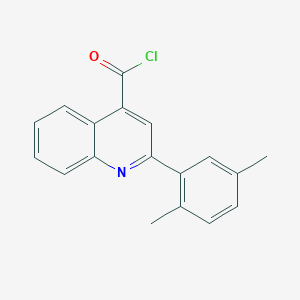

2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride

Description

2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride (molecular formula: C₁₈H₁₄ClNO₃, molecular weight: 327.764 g/mol) is a quinoline-based acyl chloride derivative characterized by a 2,5-dimethylphenyl substituent at the quinoline C2 position and a reactive carbonyl chloride group at C4 . This compound is typically synthesized via refluxing the corresponding quinoline-4-carboxylic acid precursor with thionyl chloride (SOCl₂), a method consistent with protocols for analogous quinoline carbonyl chlorides . It is cataloged under ChemSpider ID 23078935 and CAS RN 1160264-87-8, with applications in medicinal chemistry and materials science as a versatile intermediate for amide or ester formation .

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-11-7-8-12(2)14(9-11)17-10-15(18(19)21)13-5-3-4-6-16(13)20-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRPMBXWWFXNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225524 | |

| Record name | 2-(2,5-Dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-72-1 | |

| Record name | 2-(2,5-Dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

- Dissolve 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.

- Reflux the reaction mixture for several hours until the evolution of gas ceases.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid and hydrochloric acid.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.

Hydrolysis: Water or aqueous solutions under mild acidic or basic conditions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Biaryl Compounds: Formed through coupling reactions with boronic acids.

Scientific Research Applications

2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride is utilized in various scientific research applications:

Proteomics Research: It is used as a reagent for labeling and modifying proteins to study their structure and function.

Medicinal Chemistry: The compound serves as an intermediate in the synthesis of potential pharmaceutical agents.

Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical transformations and labeling reactions.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Quinoline-4-Carbonyl Chloride Derivatives

Key Observations:

- Substituent Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in D7, -Cl in D8) deshield aromatic protons, shifting ¹H NMR signals upfield compared to electron-donating groups (e.g., -OCH₃ in D6, -CH₃ in D9) .

- Melting Points: Substituents influence crystallinity; halogenated derivatives (e.g., D8) often exhibit higher melting points than methyl-substituted analogs due to stronger intermolecular forces .

Reactivity Comparison in Condensation Reactions

Quinoline-4-carbonyl chlorides undergo condensation with nucleophiles (e.g., amines, alcohols). For example:

- 2-Phenylquinoline-4-carbonyl chloride reacts with carbamide to form quinoloylcarbamide (m.p. 232°C) or bis-quinoloyl derivatives (m.p. 215°C) depending on stoichiometry .

- This compound is expected to exhibit slower reaction kinetics with bulky nucleophiles (e.g., ethylenediamine) due to steric effects from the 2,5-dimethyl groups, contrasting with unsubstituted phenyl analogs .

Biological Activity

2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, highlighting its implications in drug development and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H14ClN

- Molecular Weight : 285.73 g/mol

- CAS Number : 1160264-72-1

The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various quinoline derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications enhance antibacterial efficacy ( ).

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | Moderate | Weak |

| Ampicillin | Strong | Strong |

| Gentamicin | Strong | Moderate |

The compound's mechanism involves intercalation with DNA, disrupting bacterial replication processes.

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance, it was found to inhibit cell proliferation and induce cell cycle arrest in HCT116 colorectal cancer cells ( ).

The biological activity of this compound is primarily attributed to its ability to:

- Intercalate with DNA : This leads to the disruption of DNA replication and transcription processes.

- Inhibit Enzymatic Activity : The carbonyl chloride group can form covalent bonds with amino acids in enzymes, inhibiting their function.

- Induce Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis ().

Case Studies

-

Antibacterial Evaluation :

A study synthesized various 2-substituted phenyl quinoline derivatives and assessed their antibacterial properties against multiple strains. The results showed that certain substitutions significantly enhanced activity against resistant strains ( ). -

Anticancer Studies :

In a recent investigation into cardioprotective effects, quinoline derivatives were tested on H9c2 cardiomyocytes under doxorubicin-induced stress. Several compounds demonstrated protective effects by maintaining cell viability and reducing oxidative damage ( ).

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride?

The compound is typically synthesized via a two-step process:

- Step 1 : Formation of the quinoline-4-carboxylic acid derivative through Pd-catalyzed cross-coupling reactions, as demonstrated in analogues like 2-phenylquinoline-4-carboxylic acid. Substituted boronic acids (e.g., 2,5-dimethylphenylboronic acid) react with pre-functionalized quinoline precursors under Suzuki-Miyaura conditions .

- Step 2 : Conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂). The acid is refluxed with excess SOCl₂ for 3 hours, followed by solvent evaporation under reduced pressure. The crude product is often used directly in subsequent reactions (e.g., amide coupling) without purification .

Q. How is structural characterization of this compound performed?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are critical for confirming substituent positions and electronic environments. For example, aromatic protons in the 2,5-dimethylphenyl group appear as distinct singlets or doublets in the δ 6.5–8.0 ppm range, while the quinoline core shows characteristic splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns. Peaks corresponding to [M+H]⁺ or [M-Cl]⁺ ions are typically observed .

Q. What preliminary biological assays are used to evaluate its activity?

- HDAC Inhibition : Compounds with quinoline-carbonyl scaffolds are tested against histone deacetylase (HDAC) enzymes using fluorometric assays. HeLa cell nuclear extracts or recombinant HDAC isoforms are incubated with the compound, followed by fluorescence measurement of deacetylated substrates .

- Antiproliferative Activity : CCK-8 assays on cancer cell lines (e.g., HeLa, MCF-7) assess viability after 48–72 hours of exposure. Dose-response curves and IC₅₀ values are calculated using software like GraphPad Prism .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst Screening : Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) improves cross-coupling efficiency in quinoline synthesis. Microwave-assisted reactions may reduce time and side products .

- Acyl Chloride Stability : Moisture-sensitive intermediates require anhydrous conditions. In situ derivatization (e.g., forming methyl esters) can stabilize the product before SOCl₂ treatment .

Q. How should researchers address discrepancies in NMR data for structurally similar derivatives?

- Dynamic Effects : Rotameric equilibria in acylated piperazine derivatives (common in related compounds) can cause splitting or broadening of signals. Variable-temperature NMR (e.g., 25°C to 60°C) resolves overlapping peaks .

- Solvent Artifacts : Residual EtOAc in crystallized products may obscure δ 1.2–4.0 ppm regions. Lyophilization or repeated washing with hexane ensures purity .

Q. What strategies are recommended for resolving contradictory HDAC inhibition and antiproliferative results?

- Enzyme vs. Cellular Context : Low IC₅₀ for HDAC enzymes but poor cellular activity may indicate poor membrane permeability. LogP calculations and parallel artificial membrane permeability assays (PAMPA) validate bioavailability .

- Off-Target Effects : Proteomic profiling (e.g., kinome screening) identifies unintended targets. Structure-activity relationship (SAR) studies guide selective modifications, such as replacing the 2,5-dimethylphenyl group with halogenated analogues .

Q. How can crystallographic data improve understanding of its binding interactions?

- SHELX Refinement : Single-crystal X-ray diffraction data refined via SHELXL (v.2018) resolves electron density maps for the quinoline core and substituents. Hydrogen-bonding interactions with HDAC catalytic pockets are modeled using software like Phenix .

- Docking Studies : Molecular docking (AutoDock Vina) paired with crystallographic data predicts binding modes. For example, the carbonyl chloride group may coordinate Zn²⁺ in HDAC active sites .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.